16,16-Dimethylprostaglandin F2alpha
Overview
Description
16,16-Dimethylprostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have hormone-like effects and play crucial roles in various physiological processes, including inflammation, blood flow, and the induction of labor . This compound is known for its potent biological activities and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
16,16-Dimethylprostaglandin F2alpha, also known as 16,16-dimethyl PGF2alpha, primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is also required for female reproductive function such as luteolysis and parturition .
Mode of Action
This compound is a metabolically stable analog of PGF2α . It binds to the FP receptor on ovine luteal cells with slightly better affinity (159%) than PGF2α . This interaction triggers a series of cellular responses.
Biochemical Pathways
The binding of this compound to the FP receptor affects several biochemical pathways. Prostaglandins, including PGF2α, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Pharmacokinetics
It’s known that the compound is a metabolically stable analog of pgf2α , which suggests it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to PGF2α.
Result of Action
The action of this compound leads to various molecular and cellular effects. For instance, in the context of female reproductive function, it stimulates luteolytic activity and the release of oxytocin . This facilitates the degradation of the corpus luteum .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the action of PGF2α is dependent on the number of receptors on the corpus luteum membrane . .
Biochemical Analysis
Biochemical Properties
16,16-Dimethylprostaglandin F2alpha exhibits similar binding potency as PGF2alpha does . It binds to the FP receptor on ovine luteal cells with slightly better affinity (159%) than PGF2alpha . This interaction with the FP receptor is crucial for its role in biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with various types of cells and cellular processes . It has been linked to being naturally involved in the process of labor . It acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone .
Molecular Mechanism
The mechanism of action of this compound involves binding to the prostaglandin F2alpha receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This indicates that this compound and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .
Temporal Effects in Laboratory Settings
This compound is a synthetic derivative of prostaglandin E2 and has resistance to metabolism with a prolonged half-life in vivo . It acts as an agonist on most EP receptor subtypes .
Dosage Effects in Animal Models
In animal models, this compound (0-0.5 μg, iv, single dose) inhibits histamine-induced intracheal insufflation pressure increase in guinea pigs model .
Metabolic Pathways
This compound is involved in the metabolic pathways of prostaglandins, which are lipids throughout the entire body that have a hormone-like function .
Preparation Methods
The synthesis of 16,16-dimethylprostaglandin F2alpha involves several steps, starting from readily available precursors. One common synthetic route includes the use of dichloro-containing bicyclic ketone as a starting material. The key steps in the synthesis involve stereoselective oxidation and diastereoselective reduction to set the critical stereochemical configurations . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
16,16-Dimethylprostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and beta-oxidation. The compound is metabolized mainly by beta-oxidation, and its major metabolites include dinor-16,16-dimethylprostaglandin F2alpha . Common reagents used in these reactions include oxidizing agents for stereoselective oxidation and reducing agents for diastereoselective reduction . The reaction conditions are typically mild to preserve the stereochemical integrity of the compound.
Scientific Research Applications
16,16-Dimethylprostaglandin F2alpha has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of prostaglandins . In biology and medicine, it is studied for its potential therapeutic applications, including the treatment of glaucoma, asthma, and cancer. The compound is also used in research related to female reproductive health, as it plays a role in luteolysis and parturition . Additionally, it has applications in the study of cardiovascular diseases due to its effects on blood pressure regulation and inflammation .
Comparison with Similar Compounds
16,16-Dimethylprostaglandin F2alpha is similar to other prostaglandin analogs, such as 15-methylprostaglandin F2alpha and 17-phenyl-18,19,20-trinor-prostaglandin F2alpha . These compounds share similar biological activities but differ in their metabolic stability and receptor binding affinities. For example, this compound has a longer half-life in the human circulation compared to prostaglandin F2alpha, making it more suitable for certain therapeutic applications . Other similar compounds include cloprostenol, bimatoprost, fluprostenol, and travoprost, which are also used for their potent biological activities .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-SCOYTADVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39746-23-1 | |
Record name | 16,16-Dimethylprostaglandin F2alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,16-DIMETHYLPROSTAGLANDIN F2.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5J9G2N18M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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